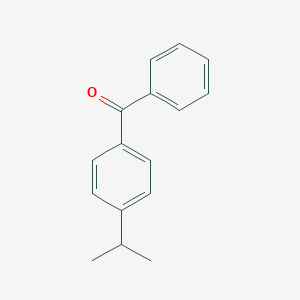

(4-Isopropyl-phenyl)-phenyl-methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFPWZPBRHQASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172238 | |

| Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18864-76-1 | |

| Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018864761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 Isopropyl Phenyl Phenyl Methanone

Photochemical Behavior and Reaction Mechanisms

The absorption of ultraviolet light by (4-Isopropyl-phenyl)-phenyl-methanone elevates it to an excited state, unlocking several photochemical reaction pathways. These processes are central to its application in areas such as photopolymerization and organic synthesis.

A characteristic photochemical reaction for ketones possessing accessible γ-hydrogen atoms is the Norrish Type II reaction. wikipedia.org In the case of this compound, the isopropyl group provides such γ-hydrogens. Upon photoexcitation, the carbonyl oxygen in its triplet excited state can abstract a hydrogen atom from the γ-position of the isopropyl group through a six-membered cyclic transition state. This intramolecular hydrogen abstraction results in the formation of a 1,4-biradical intermediate. chem-station.com

This biradical can then undergo one of two competing pathways:

Cyclization: Intramolecular combination of the two radical centers can lead to the formation of a cyclobutanol (B46151) derivative. This specific pathway is also known as the Norrish-Yang reaction. wikipedia.org

Fragmentation (Cleavage): Cleavage of the β-carbon-carbon bond can occur, resulting in the formation of an enol and an alkene (propene in this case). The enol will subsequently tautomerize to the more stable ketone, benzophenone (B1666685).

The efficiency and outcome of the Norrish Type II reaction can be influenced by factors such as the solvent and the crystalline state of the compound. Research on a structurally similar compound, 4-(2,4,6-triisopropylbenzoyl)benzylbenzamide, has shown that crystalline-state photoreaction can lead to highly enantioselective Norrish Type II photocyclization, yielding a single cyclobutenol product with high enantiomeric excess. nih.gov This suggests that the solid-state photochemistry of this compound could also exhibit significant stereocontrol.

Table 1: Key Steps in the Norrish Type II Photocyclization of this compound

| Step | Description | Intermediate/Product |

| 1. Photoexcitation | Absorption of UV light promotes the ketone to an excited singlet state, followed by intersystem crossing to the triplet state. | Excited triplet state of this compound |

| 2. γ-Hydrogen Abstraction | The excited carbonyl oxygen abstracts a hydrogen atom from a γ-position on the isopropyl group. | 1,4-Biradical |

| 3a. Cyclization (Norrish-Yang) | Intramolecular radical recombination. | Cyclobutanol derivative |

| 3b. Fragmentation | β-Cleavage of the C-C bond. | Benzophenone and propene |

Benzophenone and its derivatives are well-established as Type II photoinitiators in free-radical polymerization. sigmaaldrich.comresearchgate.net this compound is expected to function in a similar manner. In this process, the photoinitiator does not generate radicals through unimolecular cleavage (Type I), but rather through a bimolecular reaction with a co-initiator or a monomer. sigmaaldrich.com

Upon UV irradiation, this compound is excited to its triplet state. This excited state is a potent hydrogen abstractor. In the presence of a suitable hydrogen donor, such as an amine or an alcohol, the excited ketone will abstract a hydrogen atom, generating a ketyl radical and a radical from the hydrogen donor. The latter radical is then capable of initiating the polymerization of a monomer, such as an acrylate (B77674). researchgate.net

A study on the photopolymerization of methyl acrylate using the structurally similar 4-dimethylamino-4′-isopropylbenzophenone demonstrated that the rate of polymerization is dependent on the monomer concentration and the intensity of the light source. researchgate.net This highlights the efficiency of such benzophenone derivatives in initiating polymerization under UV exposure.

Table 2: Mechanism of Photoinitiation by this compound

| Step | Reaction | Species Involved |

| 1. Excitation | This compound + hν → [this compound] | Photoinitiator, Photon |

| 2. Hydrogen Abstraction | [this compound] + R-H → Ketyl Radical + R• | Excited Photoinitiator, Hydrogen Donor |

| 3. Initiation | R• + M → R-M• | Initiating Radical, Monomer |

| 4. Propagation | R-M• + n(M) → R-(M)n-M• | Polymer Radical, Monomer |

The photoreduction of benzophenones in the presence of a hydrogen-donating solvent, such as isopropanol, is a classic photochemical reaction that proceeds through a radical mechanism. This process can lead to the formation of a dimeric product, benzopinacol (B1666686), in the case of benzophenone itself. For this compound, a similar reduction can be anticipated.

The mechanism is initiated by the photoexcitation of the ketone to its triplet state. This excited state then abstracts a hydrogen atom from the solvent (e.g., isopropanol), forming a ketyl radical and a radical derived from the solvent. The ketyl radicals can then dimerize to form a pinacol (B44631) derivative.

While this is a radical process, it is not typically described as a chain reaction in the classical sense with distinct initiation, propagation, and termination steps leading to a polymer. Instead, it is a series of radical reactions where each photo-excited ketone molecule initiates a new reduction event.

Thermal and Catalytic Transformations

Beyond photochemistry, this compound can undergo transformations under thermal or catalytic conditions, particularly in the presence of acids or specialized catalytic systems.

Cationic rearrangements, such as the Wagner-Meerwein and pinacol rearrangements, are fundamental transformations in organic chemistry, often initiated by the action of a strong acid. msu.edu These rearrangements typically involve the migration of an alkyl or aryl group to an adjacent electron-deficient center to form a more stable carbocation.

While specific studies on the cationic rearrangements of this compound are not prevalent in the literature, the general principles can be applied. For instance, if the carbonyl group were to be protonated by a strong acid, it could make the adjacent phenyl-bearing carbon susceptible to nucleophilic attack. If a diol precursor were synthesized, a pinacol-type rearrangement could be induced. In such a scenario, the relative migratory aptitude of the phenyl group versus the 4-isopropylphenyl group would determine the structure of the resulting pinacolone (B1678379) product. Generally, aryl groups with electron-donating substituents have a higher migratory aptitude.

Another possibility is a Claisen-type rearrangement if a suitable precursor, such as an allyl ether derivative of a related phenol, were prepared. masterorganicchemistry.com Lewis acid catalysis could then facilitate a wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov

Dual catalytic systems that combine two different types of catalysts to achieve a specific transformation with high efficiency and selectivity are a significant area of modern organic synthesis. Systems employing an arylboronic acid and an aminothiourea are known to catalyze various asymmetric reactions.

While there is no direct literature evidence for the use of this compound in a dual arylboronic acid-aminothiourea catalytic system, its functional groups suggest potential roles. The carbonyl group could act as a Lewis basic site, coordinating to the arylboronic acid or another Lewis acidic species in the reaction mixture. This coordination could activate the molecule for subsequent reactions.

Alternatively, the ketone could serve as a substrate in such a system. For instance, the arylboronic acid could act as a Lewis acid to activate the carbonyl group towards nucleophilic attack by a species that is simultaneously activated and directed by the chiral aminothiourea catalyst. This could potentially lead to enantioselective additions to the carbonyl group.

Electrophilic and Nucleophilic Reactivity

The dual nature of this compound allows for a rich and varied chemical reactivity profile, encompassing both electrophilic and nucleophilic transformations.

The carbonyl group in this compound is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs its reactivity towards nucleophiles.

Nucleophilic Addition Reactions: The primary reaction at the carbonyl center is nucleophilic addition. Strong nucleophiles, such as those found in Grignard reagents and organolithium compounds, readily attack the carbonyl carbon. The initial product is a magnesium or lithium alkoxide, which upon acidic workup, yields a tertiary alcohol. For instance, the reaction with phenylmagnesium bromide would yield (4-isopropylphenyl)diphenylmethanol.

Reduction of the carbonyl group can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can convert the ketone to a secondary alcohol, (4-isopropylphenyl)(phenyl)methanol. zenodo.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation. Catalytic hydrogenation can also be employed for this reduction.

Table 1: Nucleophilic Addition Reactions at the Carbonyl Center

| Reagent | Product | Reaction Type |

| Phenylmagnesium bromide (PhMgBr) followed by H₃O⁺ | (4-isopropylphenyl)diphenylmethanol | Grignard Reaction |

| Sodium borohydride (NaBH₄) | (4-isopropylphenyl)(phenyl)methanol | Reduction |

| Lithium aluminum hydride (LiAlH₄) followed by H₂O | (4-isopropylphenyl)(phenyl)methanol | Reduction |

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the directing effects of their respective substituents.

The Phenyl Ring: The phenyl ring is substituted with the electron-withdrawing benzoyl group. This group deactivates the ring towards electrophilic attack and is a meta-director. Therefore, electrophilic substitution on this ring, such as nitration or halogenation, would be expected to occur at the meta position relative to the carbonyl group. However, due to the deactivating nature of the benzoyl group, these reactions would require harsh conditions.

The 4-Isopropyl-phenyl Ring: The second ring is substituted with an isopropyl group at the para position relative to the carbonyl group. The isopropyl group is an alkyl group, which is electron-donating through an inductive effect and hyperconjugation. This makes the ring more activated towards electrophilic substitution than the unsubstituted phenyl ring and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the benzoyl group, electrophilic substitution will predominantly occur at the ortho positions (positions 2 and 6) relative to the isopropyl group.

Therefore, in an electrophilic substitution reaction on this compound, the incoming electrophile will preferentially substitute on the 4-isopropyl-phenyl ring at the positions ortho to the isopropyl group. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield (4-isopropyl-3-nitrophenyl)(phenyl)methanone as the major product.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product(s) | Ring of Substitution |

| Nitration | HNO₃, H₂SO₄ | (4-isopropyl-3-nitrophenyl)(phenyl)methanone | 4-Isopropyl-phenyl ring |

| Bromination | Br₂, FeBr₃ | (3-bromo-4-isopropylphenyl)(phenyl)methanone | 4-Isopropyl-phenyl ring |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (3-acetyl-4-isopropylphenyl)(phenyl)methanone | 4-Isopropyl-phenyl ring |

It is important to note that while these are the predicted outcomes based on established principles of organic chemistry, the actual product distribution can be influenced by steric hindrance and specific reaction conditions.

Advanced Computational and Theoretical Investigations of 4 Isopropyl Phenyl Phenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

DFT has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is used to investigate the ground-state properties of molecules like (4-Isopropyl-phenyl)-phenyl-methanone.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. nih.govconicet.gov.ar For a flexible molecule like this compound, which has rotational freedom around the single bonds connecting the phenyl rings to the carbonyl group, this process is crucial. The optimization is typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311G(d,p). conicet.gov.arnih.gov

The conformational analysis involves mapping the potential energy surface by systematically rotating the key dihedral angles. For this compound, these are the angles formed by the isopropyl-substituted phenyl ring and the unsubstituted phenyl ring with respect to the plane of the carbonyl group. The results of such an analysis would reveal the most stable conformer(s) and the energy barriers between them. In related benzophenone (B1666685) structures, the phenyl rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance, resulting in a non-planar, propeller-like conformation. The optimized geometry provides key structural parameters.

Table 1: Representative Optimized Geometrical Parameters for Benzophenone Derivatives (Illustrative) This table illustrates the kind of data obtained from geometry optimization, based on studies of related benzophenone compounds. The values are not specific to this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| C-C (carbonyl-phenyl) | ~1.50 Å | |

| C-C (in phenyl ring) | ~1.40 Å | |

| Bond Angle | C-C-C (in phenyl ring) | ~120° |

| Phenyl-C-Phenyl | ~122° | |

| Dihedral Angle | Phenyl-C-C=O | ~30-40° |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals (FMOs) that govern chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and optical properties. irjweb.comwikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

Mulliken atomic charge analysis distributes the total charge of the molecule among its individual atoms, providing insight into the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack. irjweb.com In this compound, the carbonyl oxygen atom is expected to carry a significant negative charge, making it a nucleophilic center, while the carbonyl carbon and aromatic protons would be positively charged.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Benzophenone Derivative Data based on findings for 4-fluoro-4-hydroxybenzophenone, calculated at the B3LYP/6-311++G(d,p) level, to illustrate the concepts. researchgate.net

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.861 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.144 |

| HOMO-LUMO Energy Gap | ΔE | 4.717 |

| Ionization Potential | I | 6.861 |

| Electron Affinity | A | 2.144 |

| Chemical Hardness | η | 2.358 |

| Electrophilicity Index | ω | 2.071 |

After geometry optimization confirms a true energy minimum (indicated by the absence of imaginary frequencies), vibrational frequency calculations can be performed. nih.gov These theoretical frequencies correspond to the fundamental modes of molecular vibration, such as stretching, bending, and twisting. msu.edu The calculated vibrational spectrum can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic absorption band, typically observed around 1660-1680 cm⁻¹ in benzophenones.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Bands from the isopropyl group appearing just below 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. vscht.cz

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov This correlation allows for a detailed and confident assignment of the bands observed in the experimental FT-IR spectrum. mdpi.com

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying excited states and predicting electronic absorption spectra (UV-Vis). chemrxiv.orgcnr.it TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy orbital without a change in molecular geometry. psu.edu

For this compound, TD-DFT calculations would predict the energies of key electronic transitions, such as the n → π* (promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital) and π → π* transitions. These calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding peak in the UV-Vis spectrum. researchgate.net Studies on substituted benzophenones show that the calculated excitation energies and oscillator strengths generally show good agreement with experimental absorption maxima. scialert.netnih.gov

Table 3: Representative TD-DFT Results for Benzophenone (Illustrative) This table illustrates the type of data generated from TD-DFT calculations. scialert.net

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 (n → π) | ~3.5 - 4.0 | ~310 - 350 | Low (<0.01) |

| S0 → S2 (π → π) | ~4.5 - 5.0 | ~250 - 275 | High (>0.2) |

Density Functional Theory (DFT) Studies

Computational Modeling of Reaction Pathways

Computational modeling can be used to explore the potential energy surfaces of chemical reactions, identifying transition states and reaction intermediates to elucidate reaction mechanisms. arxiv.org For this compound, this could involve modeling its role in photochemical reactions, a hallmark of benzophenone chemistry.

For instance, upon UV irradiation, benzophenone derivatives are known to be excited to a triplet state which can then abstract a hydrogen atom from a suitable donor. acs.org Computational modeling of this process would involve:

Locating the Triplet State Geometry: Optimizing the molecule in its triplet electronic state.

Mapping the Reaction Coordinate: Modeling the approach of a hydrogen donor (e.g., an alcohol or alkane) to the excited ketone.

Finding the Transition State: Identifying the highest energy point along the hydrogen abstraction pathway. The structure of this transition state would reveal the precise geometry of the atoms as the hydrogen is being transferred.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state, which provides the activation energy for the reaction.

These calculations help rationalize the reactivity and selectivity observed in experiments and can be used to predict the feasibility of unknown reaction pathways. chemrxiv.org

Prediction and Elucidation of Reaction Mechanisms

Computational methods are instrumental in predicting and elucidating the complex reaction mechanisms of benzophenone derivatives. For this compound, a primary area of investigation involves photochemical reactions, particularly photoreduction. Upon absorption of UV light, the molecule is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical.

Density Functional Theory (DFT) is a key computational tool used to model these processes. DFT calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. For instance, in the photoreduction of benzophenones, calculations can determine the energy barriers for hydrogen abstraction from different donor molecules. The presence of the isopropyl group at the para position of one of the phenyl rings influences the electronic properties and, consequently, the reactivity of the carbonyl group. As an electron-donating group, the isopropyl substituent can affect the energy of the triplet state and the stability of the resulting ketyl radical intermediate.

Another significant reaction pathway for benzophenones is electrochemical reduction. These compounds typically undergo two sequential one-electron reductions. iaea.org The first, a reversible step, forms a stable radical anion. The second, often irreversible, reduction generates an unstable dianion. iaea.orgresearchgate.net Computational studies, again primarily using DFT, can predict the reduction potentials associated with these steps. These calculations provide a deep understanding of the steric and electronic effects of substituents on the reduction potential. iaea.org The electron-donating nature of the isopropyl group in this compound is predicted to make the reduction potential more negative compared to unsubstituted benzophenone.

| Reaction Type | Key Intermediates | Computational Method | Predicted Influence of Isopropyl Group |

| Photoreduction | Triplet state, Ketyl radical | DFT, TD-DFT | Stabilization of radical species, potential influence on reaction rates |

| Electrochemical Reduction | Radical anion, Dianion | DFT | Increased negative reduction potential due to electron-donating effect |

Simulation of Molecular Interactions and Reactivities

The reactivity of this compound is intrinsically linked to its three-dimensional structure and electronic properties. Computational simulations are vital for exploring these aspects. A key structural feature of benzophenones is the dihedral angle, or "ring twist," between the two phenyl rings. nih.gov This angle is a result of the balance between steric hindrance of the ortho-hydrogens and the electronic stabilization from π-conjugation. scialert.net

Quantum mechanical calculations, such as those employing DFT with basis sets like B3LYP/6-311++G(d,p), are used to determine the optimized geometry, including the ring twist angle. chemrxiv.orgchemrxiv.org For this compound, the isopropyl group, being relatively bulky, can influence this conformation, although its para position minimizes direct steric clashes with the other ring.

Molecular reactivity can be further understood by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly relevant for the reduction processes common to benzophenones. iaea.orgresearchgate.net DFT calculations can provide precise values for these orbital energies. The electron-donating isopropyl group is expected to raise the energy of the HOMO and LUMO compared to unsubstituted benzophenone, which in turn affects the molecule's reactivity and spectroscopic properties. iaea.org

Global reactivity descriptors, derived from these orbital energies, offer a quantitative measure of the molecule's chemical behavior.

| Descriptor | Formula | Interpretation for this compound |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A larger HOMO-LUMO gap suggests higher stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the electrophilic character of the molecule. |

These parameters, computed for this compound, allow for a comparison of its reactivity with other substituted benzophenones, aiding in the design of molecules with tailored properties for applications like photoinitiation. chemrxiv.orgchemrxiv.org

Theoretical Approaches to Chemical Systems

Application of Molecular Mechanics and Ab Initio Simulations

Theoretical chemistry provides a framework for understanding chemical systems from first principles. For this compound, both molecular mechanics (MM) and ab initio methods are applicable, though they are used to answer different types of questions.

Molecular mechanics force fields are typically used for large systems or long-timescale simulations, such as studying the conformational flexibility of the molecule or its interactions in a condensed phase (e.g., in a solvent or a polymer matrix). While less common for studying the reactivity of a single molecule like this, MM can provide valuable insights into intermolecular interactions.

Ab initio simulations, which are based on the fundamental principles of quantum mechanics without empirical parameters, are the gold standard for high-accuracy calculations of molecular properties and reaction pathways. Methods like Hartree-Fock (HF), post-Hartree-Fock methods, and particularly Density Functional Theory (DFT) fall under this broad category. For this compound, ab initio methods are used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate electronic properties such as the dipole moment, polarizability, and the energies of frontier orbitals (HOMO and LUMO). researchgate.net

Simulate vibrational spectra (e.g., IR and Raman), which can then be compared with experimental data for structural validation.

Model reaction pathways by locating transition states and calculating activation energies, providing a detailed picture of reaction kinetics and thermodynamics.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a bridge between these two approaches. In a QM/MM simulation of this compound in solution, the benzophenone derivative itself could be treated with a high-level ab initio method (the QM region), while the surrounding solvent molecules are treated with a computationally less expensive MM force field. This approach allows for the study of solvent effects on the reaction mechanism and electronic properties with manageable computational resources.

Bridging Theoretical and Experimental Chemistry

A key strength of computational chemistry lies in its ability to forge a strong connection between theoretical models and experimental observations. For this compound and related compounds, this synergy is evident in several areas.

One prominent example is the correlation between computationally predicted properties and experimentally measured data. For instance, a linear relationship has been established between the experimentally measured electrochemical reduction potentials of a series of substituted benzophenones and their DFT-calculated LUMO energies. iaea.orgresearchgate.net This correlation allows for the accurate prediction of reduction potentials for new benzophenone derivatives, including this compound, based solely on computation.

Similarly, theoretical spectroscopic data can be directly compared with experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the UV-Visible absorption spectrum of the molecule. scialert.net The calculated absorption maxima (λmax) can be compared to those obtained from UV-Vis spectroscopy, helping to assign the electronic transitions observed experimentally (e.g., n→π* and π→π* transitions). scialert.net Discrepancies between calculated and experimental values can, in turn, help refine the computational models, for example, by including solvent effects.

This iterative process of prediction, experimental verification, and model refinement is crucial for building a robust understanding of the chemical system. It allows researchers to interpret experimental data with greater confidence and to use computational tools to design molecules with specific desired properties, such as optimized light absorption for photoinitiator applications or specific redox potentials for electrochemical sensors. nih.gov

Applications of 4 Isopropyl Phenyl Phenyl Methanone in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Synthetic Intermediate

As a functionalized aromatic ketone, (4-Isopropyl-phenyl)-phenyl-methanone and its structural analogues are valuable building blocks in multi-step synthetic sequences. The benzophenone (B1666685) core provides a rigid and photochemically active scaffold that can be elaborated into more complex structures.

Building Block for Complex Organic Molecules

Substituted benzophenones are key intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals. The strategic placement of functional groups on the phenyl rings allows for the construction of intricate molecular architectures. A prominent example illustrating the utility of the benzophenone scaffold is in the synthesis of Fenofibrate, a widely used lipid-lowering drug. While not starting from this compound itself, the synthesis of Fenofibrate critically employs a closely related analogue, (4-chlorophenyl)(4-hydroxyphenyl)methanone, highlighting the importance of this class of compounds as foundational synthons.

The synthesis involves a Friedel-Crafts acylation to create the core benzophenone structure, followed by etherification to introduce the side chain that is characteristic of the final drug molecule. derpharmachemica.comsemanticscholar.orggoogle.com

Table 1: Illustrative Synthesis Steps for Fenofibrate from a Benzophenone Intermediate

| Step | Reactants | Key Reagent/Conditions | Product |

|---|---|---|---|

| 1 | 4-chlorobenzoic acid, Phenol | Thionyl chloride, Aluminum chloride (Friedel-Crafts Acylation) | (4-chlorophenyl)(4-hydroxyphenyl)methanone derpharmachemica.com |

This synthetic pathway underscores how the benzophenone core acts as a robust platform for building biologically active molecules. derpharmachemica.com Derivatives of this compound have also been synthesized and evaluated for potential therapeutic applications, such as antileishmanial agents. nih.govresearchgate.net

Precursor in the Development of Poly(2,5-benzophenone) Containing Coil-Rod-Coil Triblock Copolymers

In materials chemistry, benzophenone derivatives are integral to the synthesis of high-performance polymers. Poly(2,5-benzophenone) is a rigid-rod polymer known for its excellent thermal and mechanical properties. A versatile methodology has been developed for the synthesis of poly(2,5-benzophenone) containing coil-rod-coil triblock copolymers, which combine the rigidity of the polybenzophenone segment with the flexibility and processability of coil segments like polystyrene.

The primary monomer used for creating the rigid-rod backbone is 2,5-dichlorobenzophenone, which undergoes Ni(0)-catalyzed polymerization. prepchem.com A crucial aspect of controlling the polymer's architecture and molecular weight is the use of end-capping agents. google.commdpi.com These agents are typically monofunctional molecules that react with the growing polymer chain, effectively terminating its growth and introducing specific functionality at the chain ends. prepchem.com While the literature describes the use of generic "monochloro end-capping agents," specific documentation detailing the use of this compound for this purpose is not extensively available. prepchem.com However, its structure is consistent with the type of molecule that could be functionalized for such a role.

Catalytic Roles and Functions

The carbonyl group within the benzophenone structure imparts significant photochemical activity, allowing this compound and related compounds to participate in and catalyze a variety of chemical reactions.

Participation in Catalytic Processes

Like its parent compound benzophenone, this compound can function as a potent photocatalyst, particularly in reactions involving hydrogen atom transfer (HAT). Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable, long-lived triplet state. This triplet state diradical is capable of abstracting a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a new substrate-derived radical.

This HAT process is the basis for its use as a photoinitiator in polymerization and other radical-mediated transformations. For instance, benzophenone has been used to initiate the synthesis of palladium-nanodendrite composites on reduced graphene oxide, which in turn serve as highly effective catalysts for C-C coupling reactions like the Suzuki-Miyaura coupling. nih.gov The photocatalytic activity of benzophenone derivatives has also been harnessed for the degradation of environmental pollutants. researchgate.netresearchgate.net

Contribution to Sustainable Catalysis Methodologies

The use of this compound as a photocatalyst aligns with several principles of green and sustainable chemistry. youtube.commlsu.ac.inucsb.edu By utilizing light—a renewable and inexhaustible energy source—these catalytic systems can often proceed under mild, ambient temperature conditions, reducing the energy consumption associated with thermally driven reactions.

Furthermore, photocatalysis can offer alternative reaction pathways that minimize the use of hazardous reagents and reduce waste generation. mlsu.ac.in An example of this is the photoreduction of benzophenone to benzopinacol (B1666686) using ethanol (B145695) as a solvent and sunlight as the energy source, which presents a greener alternative to traditional methods that might use less desirable solvents or reagents. pitt.edu The application of benzophenone derivatives in the electrocarboxylation of organic molecules using CO2 is another sustainable approach, as it utilizes a greenhouse gas as a C1 building block for value-added chemicals. nih.gov

Role in Chiral Synthesis and Absolute Asymmetric Induction

While this compound is an achiral molecule, its derivatives have been ingeniously employed in the field of asymmetric synthesis to induce chirality and produce enantiomerically enriched products.

A remarkable example is the achievement of absolute asymmetric synthesis through the photocyclization of isopropylbenzophenone derivatives. nih.gov In this approach, a carboxylic acid derivative of isopropylbenzophenone is co-crystallized with an achiral amine. Through spontaneous crystallization, the resulting salt forms a chiral crystal lattice (a P- or M-crystal). nih.govpitt.edu When a single one of these chiral crystals is irradiated with UV light, it undergoes a Norrish Type II cyclization reaction. The spatial constraints of the chiral crystal lattice guide the reaction to proceed with high enantioselectivity, producing a chiral cyclopentenol (B8032323) with very high enantiomeric excess. nih.gov

This process represents a true absolute asymmetric synthesis, where chirality in the product is generated solely from the chirality of the crystal environment rather than from a pre-existing chiral source in the reactants, reagents, or catalyst. pitt.edu

Table 2: Enantioselective Photocyclization in a Chiral Crystal

| Reactant | Method | Product | Enantiomeric Excess (ee) |

|---|

Additionally, the asymmetric reduction of isopropyl phenyl ketone using optically active dialkylzinc compounds has been studied, demonstrating that the stereoselectivity of the reduction depends on the structure of the chiral reagent. rsc.org These examples highlight the utility of the isopropylbenzophenone scaffold in investigating and achieving stereocontrol in chemical reactions.

Cocrystal Approaches for Absolute Asymmetric Photocyclization

The quest for absolute asymmetric synthesis, where a chiral product is obtained from an achiral precursor without any external chiral source, represents a significant challenge in organic chemistry. One innovative strategy to achieve this is through the use of chiral crystals formed by achiral molecules. The compound this compound and its derivatives have been instrumental in demonstrating the feasibility of this "cocrystal approach" for absolute asymmetric photocyclization.

In this methodology, achiral derivatives of isopropylbenzophenone are co-crystallized with achiral amines to form chiral salt crystals through spontaneous crystallization. nih.gov The chirality in these crystals arises from the specific, ordered arrangement of the molecules in the crystal lattice, often involving helical hydrogen-bonding networks. nih.govnih.gov This crystal chirality then dictates the stereochemical outcome of a subsequent photochemical reaction.

A notable example involves the photocyclization of 4-(2,5-diisopropylbenzoyl)benzoic acid, a derivative of this compound. When co-crystallized with 2,4-dichlorobenzylamine, it forms enantiomorphic crystals, designated as M (minus) and P (plus), which possess opposite chirality. nih.gov In the M-crystal, a twofold helical arrangement of molecules occurs in a counterclockwise direction, while the P-crystal exhibits a clockwise helix. nih.gov

Upon irradiation with UV light (>290 nm), the M-crystal undergoes a highly enantioselective Norrish type II cyclization. nih.gov This reaction proceeds via a single-crystal-to-single-crystal transformation, where the crystalline integrity is largely maintained during the reaction. nih.gov The photochemical process yields a mixture of cyclopentenol, cyclobutenol, and a hydrol derivative in a 6:3:1 molar ratio, with the major cyclopentenol product being the (R,R)-enantiomer. nih.gov The enantioselectivity of this transformation is exceptionally high, demonstrating a successful absolute asymmetric synthesis. Interestingly, irradiation at a longer wavelength (around 350 nm) selectively affords the (R,R)-cyclopentenol as the sole product. nih.gov

Similarly, studies on 4-(2,4,6-triisopropylbenzoyl)benzylbenzamide, another derivative, have shown that it can form chiral crystals through spontaneous crystallization from a methanol (B129727) solution. nih.govnih.gov The chirality in these crystals is generated by twofold helical hydrogen-bond chains. UV irradiation of the M-crystal of this compound leads to a highly enantioselective Norrish type II photocyclization, yielding (R)-cyclobutenol with 94% enantiomeric excess (ee) in 100% yield. nih.gov Conversely, the P-crystal affords the (S)-cyclobutenol with 95% ee. nih.gov The high degree of enantiodifferentiation is attributed to the constrained environment of the crystal lattice, which pre-organizes the reactant molecule in a conformation that favors the formation of one enantiomer over the other. nih.gov Specifically, the short distance between the carbonyl oxygen and one of the methine γ-hydrogen atoms of the ortho-isopropyl groups facilitates the stereoselective hydrogen abstraction and subsequent cyclization. nih.gov

Table 1: Photocyclization Products of Isopropylbenzophenone Derivatives in Chiral Crystals

| Derivative | Crystal Form | Irradiation Wavelength (nm) | Product(s) | Molar Ratio | Enantiomeric Excess (ee) |

| 4-(2,5-diisopropylbenzoyl)benzoic acid with 2,4-dichlorobenzylamine | M-crystal | >290 | (R,R)-cyclopentenol, (R)-cyclobutenol, (R)-hydrol | 6:3:1 | High |

| 4-(2,5-diisopropylbenzoyl)benzoic acid with 2,4-dichlorobenzylamine | M-crystal | ~350 | (R,R)-cyclopentenol | - | High |

| 4-(2,4,6-triisopropylbenzoyl)benzylbenzamide | M-crystal | >290 | (R)-cyclobutenol | - | 94% |

| 4-(2,4,6-triisopropylbenzoyl)benzylbenzamide | P-crystal | >290 | (S)-cyclobutenol | - | 95% |

Enantioselective Transformations

While the primary application of this compound in stereocontrolled synthesis lies in solid-state photocyclization, it also serves as a prochiral substrate in solution-phase enantioselective transformations, particularly in asymmetric reductions. The enantioselective reduction of prochiral ketones is a fundamental and widely studied reaction in organic synthesis, as it provides access to chiral secondary alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals.

The reduction of this compound yields (4-isopropylphenyl)(phenyl)methanol, a chiral alcohol. The stereochemical outcome of this reduction can be controlled by using chiral reducing agents or catalysts. Research in this area has explored the use of optically active dialkylzinc compounds as reducing agents for isopropyl phenyl ketone. The stereoselectivity of the reduction process is influenced by the structure of the chiral ligand and the reaction conditions.

For instance, the reaction of isopropyl phenyl ketone with optically active dialkylzinc compounds of the general formula (Bus*[CH2]n)2Zn (where n = 1, 2, or 3) leads to the formation of optically active 2-methyl-1-phenylpropan-1-ol. The enantioselectivity of this reduction is dependent on the distance of the chiral center in the reducing agent from the zinc atom. This dependence is rationalized by the conformational requirements of the non-reacting groups, which determine the preferential transfer of one of the two β-hydrogen atoms to the ketone, thereby controlling the stereoelectronic interactions in the diastereomeric transition states.

While specific data on the enantioselective reduction of this compound using a wide range of modern catalytic systems is not extensively detailed in the available literature, the principles of asymmetric ketone reduction are well-established. Modern methods employing catalysts based on transition metals like ruthenium, rhodium, and iridium, paired with chiral ligands, are capable of reducing a broad range of ketones with high enantioselectivity. Similarly, biocatalytic reductions using enzymes or whole-cell systems have emerged as powerful tools for the synthesis of chiral alcohols. It is anticipated that this compound would be a suitable substrate for such enantioselective reduction methodologies to produce either the (R)- or (S)-enantiomer of (4-isopropylphenyl)(phenyl)methanol with high optical purity.

Table 2: Conceptual Enantioselective Reduction of this compound

| Catalyst/Reducing Agent | Chiral Ligand/Auxiliary | Expected Product | Potential Enantiomeric Excess (ee) |

| RuCl2(PPh3)3 | (R)-BINAP | (R)-(4-isopropylphenyl)(phenyl)methanol | High |

| RuCl2(PPh3)3 | (S)-BINAP | (S)-(4-isopropylphenyl)(phenyl)methanol | High |

| Baker's Yeast (Saccharomyces cerevisiae) | - | (S)-(4-isopropylphenyl)(phenyl)methanol | Variable to High |

| Optically Active Dialkylzinc | Chiral Amino Alcohols | (R)- or (S)-(4-isopropylphenyl)(phenyl)methanol | Moderate to High |

Q & A

Q. What are the common laboratory synthesis routes for (4-Isopropyl-phenyl)-phenyl-methanone?

The compound is typically synthesized via Friedel-Crafts acylation, where an isopropyl-substituted benzene derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side products like over-acylated derivatives. Post-synthesis purification involves column chromatography using hexane/ethyl acetate gradients, followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1660–1680 cm⁻¹) and aromatic C–H bending modes (~700–800 cm⁻¹). Calibration with NIST reference spectra ensures accuracy .

- X-ray Crystallography : Resolves molecular geometry and confirms the isopropyl-phenyl substitution pattern. SHELXL is recommended for refinement, particularly for high-resolution datasets to resolve potential disorder in the isopropyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Employ a Design of Experiments (DoE) approach to systematically vary parameters:

- Catalyst loading : AlCl₃ concentrations between 1.2–1.5 equivalents minimize side reactions.

- Solvent selection : Dichloromethane enhances electrophilicity of the acylating agent compared to less polar solvents.

- Temperature control : Maintaining 0–5°C during acylation reduces thermal degradation. Kinetic monitoring via HPLC can identify optimal reaction termination points .

Q. How to resolve contradictions in crystallographic data arising from dynamic disorder?

Dynamic disorder in the isopropyl group can lead to ambiguous electron density maps. Strategies include:

- High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve data quality.

- Twinned refinement : Apply SHELXL’s twin refinement module for crystals with non-merohedral twinning.

- Complementary computational modeling : Mercury’s packing similarity analysis can validate proposed disorder models against known structures .

Q. What computational methods predict the compound’s physicochemical properties?

The ACD/Labs Percepta Platform utilizes QSPR (Quantitative Structure-Property Relationship) models to predict:

- LogP : Estimated at 3.8 ± 0.2, indicating moderate hydrophobicity.

- Thermodynamic stability : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute Gibbs free energy of formation. Validation against experimental data (e.g., melting point, solubility) is critical to assess model accuracy .

Q. How to analyze trace impurities in synthesized batches?

Use HPLC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect acylated byproducts or unreacted starting materials. For quantification, employ external calibration curves with reference standards (e.g., 4-isopropylacetophenone). Limit of detection (LOD) for impurities should be ≤0.1% .

Q. What are the challenges in studying environmental interactions of this compound?

Adsorption studies on indoor surfaces (e.g., glass, polymers) require microspectroscopic techniques (AFM-IR, Raman mapping) to track molecular degradation under UV/ozone exposure. Controlled environmental chambers replicate humidity and temperature conditions, while LC-MS monitors degradation products like phenylacetic acid derivatives .

Q. How to address variability in IR spectral data across research groups?

Standardize protocols using NIST-certified KBr discs and ensure instrument calibration with polystyrene films. Inter-laboratory comparisons of key peaks (e.g., carbonyl stretch) reduce discrepancies. Data should be archived in databases like the NIST WebBook for cross-referencing .

Methodological Notes

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and disorder .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database, NIST).

- Ethical Synthesis : Prioritize green chemistry metrics (e.g., E-factor, atom economy) when scaling up reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.